molecular formula C12H13NO2 B7946640 3-(4-Cyanophenyl)-3-methylbutanoic acid CAS No. 42288-07-3

3-(4-Cyanophenyl)-3-methylbutanoic acid

Cat. No.: B7946640
CAS No.: 42288-07-3
M. Wt: 203.24 g/mol
InChI Key: SRTBNQCQJHVOQQ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-3-methylbutanoic acid (CAS 42288-07-3) is a chemical building block of interest in advanced materials research, particularly in the development of organic electronic devices. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a key synthetic intermediate . Its core research value lies in its application for constructing complex π-conjugated molecular systems. Recent scientific literature reports its use in the multi-step synthesis of novel Acceptor-Donor-Acceptor (A-D-A) type small molecules for organic solar cells (OSCs) . In this context, the benzonitrile moiety acts as a strong electron-withdrawing group, which is crucial for tuning the optoelectronic properties of the final material, such as its absorption spectrum and energy levels (HOMO/LUMO), to improve power conversion efficiency . Researchers value this compound for its role in creating materials with potential for enhanced charge separation and light-harvesting capabilities in photovoltaic applications . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyanophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBNQCQJHVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273085
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
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Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42288-07-3
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42288-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-β,β-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 4 Cyanophenyl 3 Methylbutanoic Acid

Stereocontrolled and Enantioselective Synthetic Routes to 3-(4-Cyanophenyl)-3-methylbutanoic acid

Achieving enantiopurity in molecules with quaternary stereocenters is crucial, particularly in pharmaceutical applications. The following sections detail methods that employ catalytic, auxiliary-controlled, and biocatalytic strategies to control the stereochemical outcome of the synthesis of this compound.

The direct catalytic asymmetric formation of C-C bonds to create all-carbon quaternary stereocenters is a formidable task due to the steric hindrance involved. nih.gov This approach aims to use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While literature directly detailing the catalytic asymmetric synthesis of this compound is highly specific, the principles are derived from established reactions for similar structures.

Key strategies often involve the asymmetric alkylation of a prochiral enolate or the conjugate addition to an α,β-unsaturated precursor. For instance, metal-catalyzed asymmetric allylic alkylation (AAA) and asymmetric hydroformylation represent powerful techniques for setting carbon stereocenters. organic-chemistry.org In the context of the target molecule, a hypothetical catalytic approach could involve the enantioselective addition of a methyl group to a 3-(4-cyanophenyl)but-3-enoate derivative or the arylation of a methylated precursor. The challenge lies in developing a catalyst system (e.g., based on palladium, rhodium, or copper with chiral ligands) that can effectively navigate the steric demands of the quaternary center formation. nih.gov

Table 1: Representative Asymmetric Catalytic Strategies for Quaternary Carbon Formation

Catalytic Approach Substrate Type Metal/Ligand System (Example) Key Transformation
Asymmetric Alkylation Prochiral enolate Pd / Chiral Phosphine Ligand Enantioselective C-alkylation
Conjugate Addition α,β-Unsaturated ester Cu / Chiral Phosphoramidite Enantioselective Michael addition

This table illustrates general strategies applicable to the formation of the target compound's core structure.

A more established and reliable method for controlling stereochemistry involves the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.org After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

Evans oxazolidinones and pseudoephedrine-derived amides are prominent examples of auxiliaries used for diastereoselective alkylation reactions. wikipedia.orgnih.gov For the synthesis of this compound, a plausible route would involve:

Attachment of a chiral auxiliary (e.g., (1R,2S)-(-)-N-methylephedrine) to a suitable carboxylic acid precursor.

Formation of an enolate from this chiral amide.

Diastereoselective alkylation of the enolate with a methylating agent to set the quaternary stereocenter.

Hydrolysis to cleave the chiral auxiliary and reveal the enantiopure carboxylic acid.

Research has shown that pseudoephenamine, a related auxiliary, provides exceptional stereocontrol in alkylation reactions that form quaternary carbon centers, often with greater diastereoselectivities compared to pseudoephedrine. nih.gov This makes it a highly promising candidate for this specific synthesis.

Table 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

Chiral Auxiliary Key Reaction Step Diastereomeric Ratio (d.r.) Auxiliary Removal
Evans Oxazolidinone Diastereoselective enolate alkylation Often >95:5 LiOH/H₂O₂

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral carboxylic acids and their precursors, lipases, nitrilases, and reductases are particularly relevant.

One common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of a racemic this compound ester, allowing for the separation of the unreacted enantiomer from the newly formed ester. Lipase A from Candida antarctica (CAL-A) has been successfully used for the enantioselective N-acylation of a related compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, demonstrating the potential of this enzyme class. researchgate.net

Another approach is the asymmetric reduction of a prochiral ketone precursor using a carbonyl reductase. The biocatalytic asymmetric reduction of prochiral ketones is a highly desirable method for producing enantiopure alcohols, which can then be converted to the target acid. researchgate.net Furthermore, nitrilases could potentially be employed for the asymmetric hydrolysis of a dinitrile precursor or to convert the cyano group of the target molecule into a carboxylic acid under mild conditions, should a different synthetic endpoint be desired. researchgate.net

Novel Reaction Pathways for the Construction of the this compound Skeleton

Beyond stereocontrol, the fundamental construction of the molecule's carbon framework is a key consideration. The following sections explore foundational reactions for building the 3-aryl-3-methylbutanoic acid structure.

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org In a classic Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comorganic-chemistry.orgmasterorganicchemistry.com

To synthesize the this compound skeleton, a potential Friedel-Crafts approach could involve the reaction of benzonitrile (or a related cyanophenyl compound) with a suitable four-carbon alkylating agent, such as 3-methyl-γ-butyrolactone or a 3-methyl-3-butenoic acid derivative, in the presence of a Lewis acid. However, several challenges exist:

Carbocation Rearrangements: The reaction proceeds via a carbocation intermediate, which is prone to rearrangement to form a more stable carbocation, potentially leading to a mixture of products. masterorganicchemistry.comchemistrysteps.com

Substrate Deactivation: The cyano (-CN) group is strongly deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution. chemistrysteps.com

An alternative is the Friedel-Crafts acylation, which is less prone to rearrangements. chemistrysteps.com This would involve acylating the aromatic ring first, followed by subsequent alkylation and reduction steps to build the desired butanoic acid side chain.

Table 3: Comparison of Friedel-Crafts Strategies

Reaction Type Electrophile Catalyst (Typical) Key Advantages Key Disadvantages
Alkylation Alkyl Halide, Alkene, Alcohol AlCl₃, FeCl₃, HF Forms C-C bond directly Prone to carbocation rearrangements and polyalkylation organic-chemistry.orgchemistrysteps.com

Carboxylation reactions provide a direct method for installing the carboxylic acid moiety. These reactions often involve the introduction of carbon dioxide (CO₂) or a CO surrogate into an organometallic intermediate or an unsaturated C-C bond. researchgate.net

A relevant strategy for forming the butanoic acid structure is hydrocarboxylation. organic-chemistry.org This involves the addition of a hydrogen atom and a carboxyl group across a double bond. A precursor such as 3-(4-cyanophenyl)-3-butene could potentially undergo a regioselective hydrocarboxylation using a transition metal catalyst (e.g., palladium or nickel) and a carboxyl source like CO or formic acid to yield the target molecule. organic-chemistry.orgorganic-chemistry.org Recent advances have focused on developing catalytic systems that operate under mild conditions and exhibit high regioselectivity for either linear or branched products. organic-chemistry.org

Another pathway involves the carboxylation of a Grignard or organolithium reagent. A precursor molecule, such as 1-(1-bromo-1-methylethyl)-4-cyanobenzene, could be converted into its corresponding Grignard reagent, which would then react with CO₂ to form the carboxylate salt, followed by acidic workup to yield the final butanoic acid product.

Nitrile Group Introduction and Transformation Methodologies

The nitrile, or cyano, functional group (C≡N) is a versatile and valuable intermediate in organic synthesis due to its ability to be transformed into a variety of other functional groups, including carboxylic acids, amines, and ketones. ebsco.comresearchgate.net Its introduction and subsequent transformation are critical steps in the synthesis of many complex molecules, including this compound.

Common methodologies for introducing a nitrile group into a carbon framework include nucleophilic substitution reactions, where a cyanide salt displaces a leaving group (such as a halide), and the dehydration of primary amides or aldoximes. ebsco.comlibretexts.orgorganic-chemistry.org Aldehydes and ketones can also be converted to cyanohydrins through the addition of hydrogen cyanide. libretexts.org These methods provide reliable pathways for incorporating the cyano moiety, which can then undergo further chemical modification.

The transformation of the nitrile group is a cornerstone of its utility in synthesis. For the production of this compound, the most crucial transformation is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic aqueous conditions, typically with heating. chemistrysteps.comjove.comlibretexts.org The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org

Beyond hydrolysis, the nitrile group can participate in a range of other important transformations:

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. libretexts.org

Reaction with Organometallics: Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. chemistrysteps.comlibretexts.org

This wide array of transformations underscores the strategic importance of the nitrile group as a precursor to the carboxylic acid in the target molecule and other valuable chemical structures.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to pharmaceutical and fine chemical synthesis has become a major focus in modern organic chemistry. dergipark.org.trnih.gov These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov The synthesis of this compound can be made more sustainable by incorporating key green chemistry concepts, including the use of environmentally benign solvents, maximizing atom economy, optimizing reaction efficiency, and employing sustainable catalysis.

Solvent-Free and Environmentally Benign Solvent Systems

A significant source of waste in chemical synthesis comes from the use of traditional organic solvents, which are often volatile, flammable, and toxic. benthamdirect.comingentaconnect.com Green chemistry seeks to minimize solvent use or replace hazardous solvents with safer alternatives. sigmaaldrich.com

Solvent-free reactions , also known as neat reactions, are conducted without any solvent medium. These processes can be facilitated by techniques such as microwave or infrared irradiation, which can accelerate reaction rates and reduce energy consumption. mdpi.comresearchgate.net This approach entirely eliminates solvent waste, representing an ideal green chemistry scenario.

Where a solvent is necessary, environmentally benign solvents are preferred. These include water, supercritical fluids, ionic liquids, and bio-based solvents derived from renewable feedstocks. benthamdirect.comnih.govneuroquantology.com Water is an exemplary green solvent due to its non-toxicity, availability, and low cost. ingentaconnect.comneuroquantology.com Bio-based solvents such as ethanol and 2-methyltetrahydrofuran (MeTHF) offer more sustainable alternatives to petroleum-derived solvents. sigmaaldrich.comneuroquantology.com

Traditional SolventsGreen Alternative SolventsKey Advantages of Green Solvents
Dichloromethane, Chloroform2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, lower toxicity. neuroquantology.com
Benzene, TolueneWater, EthanolNon-toxic, readily available, biodegradable. ingentaconnect.comsigmaaldrich.com
N,N-Dimethylformamide (DMF)Ionic Liquids, γ-Valerolactone (GVL)Low volatility, potential for recyclability, derived from biomass. neuroquantology.com
HexaneSupercritical CO₂Non-flammable, non-toxic, easily removed. benthamdirect.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A reaction with high atom economy minimizes the generation of waste byproducts, making the process more sustainable and cost-effective. monash.edu It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Unlike reaction yield, which measures the amount of product obtained, atom economy assesses the intrinsic efficiency of the chemical transformation itself. wikipedia.org Synthetic pathways for this compound should be designed to favor reactions with high atom economy, such as addition and rearrangement reactions, over those that generate significant waste, like certain substitution and elimination reactions.

Reaction efficiency optimization is a systematic process of adjusting reaction parameters to maximize product yield and selectivity while minimizing energy consumption and the formation of impurities. sustainability-directory.comstudysmarter.co.uk This involves the careful control of variables such as temperature, pressure, reactant concentrations, and catalyst choice. patsnap.com Modern approaches like Design of Experiments (DoE) can be used to statistically model the relationship between these factors and the reaction outcome, allowing for the rapid identification of optimal conditions. acs.org

ParameterObjective of OptimizationImpact on Green Synthesis
TemperatureUse the lowest effective temperature.Reduces energy consumption and minimizes side reactions. sustainability-directory.com
PressureOperate as close to ambient pressure as possible.Enhances safety and reduces energy requirements.
CatalystSelect a highly active and selective catalyst.Increases reaction rate, allows for milder conditions, and reduces waste. patsnap.com
Reactant ConcentrationUse optimal stoichiometry to avoid excess reagents.Maximizes conversion and minimizes unreacted starting materials. patsnap.com
SolventChoose a benign solvent that enhances reaction kinetics.Reduces environmental impact and can improve reaction efficiency. nih.gov

Sustainable Catalysis in this compound Production

Catalysis is a fundamental pillar of green chemistry, as catalysts can significantly increase the efficiency and sustainability of chemical processes. monash.edujk-sci.com By lowering the activation energy of a reaction, catalysts enable processes to occur at lower temperatures and with greater selectivity, leading to energy savings and reduced waste. patsnap.com In the synthesis of this compound, sustainable catalysis can be applied to both the formation of the nitrile intermediate and its conversion to the final carboxylic acid.

Key areas of sustainable catalysis include:

Biocatalysis: The use of enzymes or whole-cell systems offers reactions with high selectivity under mild, aqueous conditions. mdpi.com For instance, aldoxime dehydratases can produce nitriles from aldoximes in a cyanide-free process. nih.gov

Abundant Metal Catalysis: Replacing catalysts based on precious metals (e.g., palladium, platinum, rhodium) with those based on earth-abundant and less toxic metals like iron, copper, or manganese is a key goal. nih.gov Manganese-based catalysts, for example, have been developed for the sustainable alkylation of nitriles. acs.org

Heterogeneous Catalysis: Solid-supported catalysts are often preferred because they can be easily separated from the reaction mixture and recycled, reducing waste and process costs. rsc.org For example, the oxidation of aldehydes to carboxylic acids can be performed using stable, reusable solid acid catalysts. nih.gov

Catalyst TypeExamplesAdvantages in Sustainable Synthesis
BiocatalystsEnzymes (e.g., Aldoxime dehydratases)High selectivity, mild reaction conditions (temperature, pH), biodegradable, cyanide-free nitrile synthesis. mdpi.comnih.gov
Abundant Metal CatalystsIron (Fe), Manganese (Mn), Copper (Cu) complexesLow cost, low toxicity compared to precious metals, promotes novel reactivity. nih.govacs.org
Heterogeneous CatalystsMetals on solid supports (e.g., Pt/TiO₂), solid acids (e.g., m-ZrO₂)Easy separation from products, potential for recycling and reuse, suitable for continuous flow processes. rsc.orgnih.gov

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 4 Cyanophenyl 3 Methylbutanoic Acid

Mechanistic Studies of Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is a versatile functional group that serves as a precursor for numerous derivatives. Small molecules containing carboxylic acid functional groups are ubiquitous in biology and chemistry. nih.gov

The carboxylic acid moiety of 3-(4-Cyanophenyl)-3-methylbutanoic acid is expected to undergo standard derivatization reactions to form esters, amides, and acid halides.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), the compound can be converted to its corresponding ester via Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation: Reaction with an amine, often requiring activation of the carboxylic acid, will yield an amide. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride, or using coupling agents like dicyclohexylcarbodiimide (DCC).

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the more reactive acid chloride. This derivative is a key intermediate for the synthesis of esters and amides under milder conditions.

Table 1: Expected Carboxylic Acid Derivatization Reactions

Derivative Reagent(s) Expected Product
Methyl Ester Methanol (B129727) (CH₃OH), H₂SO₄ Methyl 3-(4-cyanophenyl)-3-methylbutanoate
Amide Ammonia (NH₃), Heat or Coupling Agent 3-(4-Cyanophenyl)-3-methylbutanamide
Acid Chloride Thionyl Chloride (SOCl₂) 3-(4-Cyanophenyl)-3-methylbutanoyl chloride

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(4-cyanophenyl)-3-methylbutan-1-ol. This transformation requires a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. Milder reducing agents like borane (BH₃) can also be effective. The nitrile group may also be reduced under these conditions. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) from a carboxylic acid, known as decarboxylation, is generally difficult and requires high temperatures. masterorganicchemistry.com This reaction is most facile for β-keto acids or malonic acids, which can form a stable cyclic transition state. masterorganicchemistry.com Since this compound does not possess this structural feature, its decarboxylation would not be expected to occur under mild conditions. masterorganicchemistry.com

Reactivity of the Nitrile Functional Group in this compound

The nitrile or cyano group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. libretexts.orgebsco.com This allows it to undergo a variety of nucleophilic addition reactions. lumenlearning.com

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. libretexts.orgchemistrysteps.com This reaction proceeds through an amide intermediate. lumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. lumenlearning.comchemistrysteps.com This would convert this compound into 4-(1-carboxy-1-methylethyl)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel) is another method to achieve this reduction. libretexts.org This would produce 3-(4-(aminomethyl)phenyl)-3-methylbutanoic acid.

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles like organometallic reagents.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by aqueous hydrolysis, yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide would lead to the formation of an imine salt intermediate, which upon hydrolysis would produce 3-(4-acetylphenyl)-3-methylbutanoic acid. libretexts.org

Table 2: Expected Reactions of the Nitrile Functional Group

Reaction Type Reagent(s) Expected Product Functional Group
Complete Hydrolysis H₃O⁺, Heat Carboxylic Acid
Reduction LiAlH₄ then H₂O Primary Amine
Addition of Grignard 1. CH₃MgBr 2. H₃O⁺ Ketone

Aromatic Ring Reactivity and Functionalization in this compound

The benzene ring in this compound is substituted with two groups: a cyano group and an alkylbutanoic acid group. The reactivity of the ring towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of these substituents.

Directing Effects: Both the cyano group and the carboxylic acid (or its alkyl chain) are electron-withdrawing groups. Electron-withdrawing groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. They also act as meta-directors. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to proceed slowly and direct the incoming electrophile to the positions meta to the existing substituents (i.e., positions 2 and 6 relative to the butanoic acid group). Given the steric hindrance from the bulky 3-methylbutanoic acid group, substitution at position 2 might be favored.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comuomustansiriyah.edu.iq The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic nature of the substituents already present. libretexts.org In the case of this compound, the aromatic ring is disubstituted with a cyano group (-CN) and a 3-methylbutanoic acid group. For the purpose of directing effects, the latter is treated as an alkyl group (-C(CH₃)₂CH₂COOH).

The directing effects of these two groups are in opposition:

Cyano Group (-CN): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to itself. wou.edulibretexts.org

Alkyl Group (-R): This group is weakly activating and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect (hyperconjugation), thereby stabilizing the carbocation intermediates (arenium ions) formed during ortho and para attack. libretexts.orglibretexts.org

Given that the two groups are para to each other on the phenyl ring, all positions ortho to one group are meta to the other. The positions ortho to the alkyl group are meta to the cyano group. The powerful deactivating and meta-directing nature of the cyano group is generally expected to dominate the weaker activating and ortho, para-directing influence of the alkyl group. Therefore, electrophilic substitution will be significantly slower than on benzene itself, and the major product will be substitution at the positions meta to the cyano group (and ortho to the alkyl group). wou.eduwikipedia.org

Substituent GroupElectronic EffectReactivity EffectDirecting Influence
-CN (Cyano)Electron-withdrawing (-I, -M)Strongly DeactivatingMeta
-C(CH₃)₂CH₂COOH (Alkyl)Electron-donating (+I)Weakly ActivatingOrtho, Para

Predicted Outcome of Common EAS Reactions:

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄3-(4-Cyano-3-nitrophenyl)-3-methylbutanoic acid
Halogenation Br₂, FeBr₃3-(3-Bromo-4-cyanophenyl)-3-methylbutanoic acid
Sulfonation SO₃, H₂SO₄2-Cyano-4-(1-carboxy-2-methylpropan-2-yl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃Reaction is unlikely to proceed due to the strongly deactivating cyano group. masterorganicchemistry.comuomustansiriyah.edu.iq

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound possesses two primary functional handles for such transformations: the cyano group and the carboxylic acid.

Reactions Involving the Cyano Group: While aryl halides are traditional substrates, the cyano group has emerged as a viable coupling partner in certain metal-catalyzed reactions. It can act as a leaving group in transformations analogous to classic cross-coupling reactions. nih.gov For instance, nickel and palladium catalysts have been employed to activate C-CN bonds for reactions like hydrodecyanation and coupling with organometallic reagents. acs.org Furthermore, recent advances have shown that nitriles can participate in copper- or gold-catalyzed C-N cross-coupling reactions with partners like arylboronic acids or aryl iodides, proceeding through the activation of the nitrile nitrogen. nih.govst-andrews.ac.ukacs.org

Reactions Involving the Carboxylic Acid Group (Decarboxylative Coupling): The carboxylic acid moiety offers another strategic avenue for cross-coupling through decarboxylation. This approach uses abundant carboxylic acids as precursors to alkyl radicals, which can then be intercepted by a metal catalyst to form new bonds. chemrevlett.com Dual catalysis systems, often combining photoredox catalysis with copper or nickel, are effective for the decarboxylative coupling of alkyl carboxylic acids with a variety of partners, including nitrogen nucleophiles (to form C-N bonds) and other carbon-based fragments. nih.govresearchgate.netprinceton.edu This strategy allows the 3-methylbutanoic acid portion of the molecule to serve as a building block.

Reactive SiteReaction TypeCatalyst System (Example)Potential Coupling PartnerBond Formed
Cyano GroupC-CN Activation/CleavageNi(0) or Pd(0)Organoboranes, OrganozincsAryl-Alkyl / Aryl-Aryl
Cyano GroupN-ArylationCu(II)Arylboronic AcidsC-N (forms nitrilium ion)
Carboxylic AcidDecarboxylative C-N CouplingCu(I) / PhotocatalystN-Heterocycles, AmidesAlkyl-N

Advanced Spectroscopic and Chromatographic Methodologies for Research on 3 4 Cyanophenyl 3 Methylbutanoic Acid

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 3-(4-Cyanophenyl)-3-methylbutanoic acid and for the critical task of impurity profiling. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for unambiguous identification.

For this compound, HRMS would confirm its molecular formula, C12H13NO2. The fragmentation pattern observed in the mass spectrum provides further structural verification. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH) libretexts.org. In the case of this compound, characteristic fragments would also arise from the cleavage of the butanoic acid chain and the stable cyanophenyl moiety.

Impurity profiling using HRMS is a powerful quality control measure in the synthesis of this compound. It enables the detection, identification, and quantification of process-related impurities and degradation products, even at trace levels rug.nloup.comijpsonline.combiomedres.us. The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which might otherwise overlap in lower-resolution mass spectrometers.

Table 1: Illustrative HRMS Data for this compound and Potential Impurities

Compound/FragmentMolecular FormulaCalculated m/zObserved m/zMass Error (ppm)
This compound [M+H]⁺ C12H14NO2⁺204.1019204.1015-1.96
[M-H₂O+H]⁺ C12H12N⁺168.0964168.0961-1.78
[M-COOH+H]⁺ C11H14N⁺160.1121160.1118-1.87
Impurity: 3-(4-aminophenyl)-3-methylbutanoic acid [M+H]⁺ C11H16NO2⁺194.1176194.1172-2.06
Impurity: 3-(4-cyanophenyl)-3-methylbutanamide [M+H]⁺ C12H15N2O⁺203.1179203.1175-1.97

Note: The data in this table is illustrative and represents expected values based on the principles of high-resolution mass spectrometry.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, multi-dimensional NMR techniques are essential for a complete and unambiguous structural assignment. libretexts.orgpressbooks.pubopenstax.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal through-bond and through-space connectivities between different nuclei.

¹H-¹H COSY would be used to identify protons that are coupled to each other, for instance, to confirm the connectivity of the methylene (B1212753) protons in the butanoic acid chain.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbon atoms (such as the C=O of the carboxylic acid, the carbon attached to the cyano group, and the carbon at position 3 of the butanoic acid chain) and for confirming the connection between the butanoic acid side chain and the cyanophenyl ring.

Advanced NMR techniques can also be employed to study the compound's conformation and dynamics in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (COOH)~12.0 (broad s)~175-185
Methylene (CH₂)~2.5-2.8 (s)~40-50
Methyl (CH₃)~1.5 (s)~25-35
Aromatic (ortho to CN)~7.6-7.8 (d)~130-135
Aromatic (meta to CN)~7.4-7.6 (d)~128-132
Cyano (CN)-~115-125
Quaternary (C-3)-~40-50
Quaternary (Aromatic C-CN)-~110-120

Note: These are predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structures. libretexts.orgpressbooks.pubopenstax.org The exact values would be determined experimentally.

Hyphenated Chromatographic Techniques (e.g., GC×GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound, such as in reaction monitoring or impurity profiling, hyphenated chromatographic techniques are the methods of choice due to their high separation power and sensitive detection capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of this compound due to its polarity. The technique combines the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry. nih.govnih.govresearchgate.netmdpi.com For carboxylic acids, derivatization is often employed to improve chromatographic retention and ionization efficiency. researchgate.netresearchgate.net A typical LC-MS/MS method would involve:

Separation on a reversed-phase column.

Electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid.

Multiple Reaction Monitoring (MRM) for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization to increase the volatility of the carboxylic acid. colostate.edusigmaaldrich.comlmaleidykla.lt Common derivatization methods include esterification (e.g., with methanol (B129727) to form the methyl ester) or silylation (e.g., with BSTFA). sigmaaldrich.comlmaleidykla.lt Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers even greater separation power for extremely complex samples, though it may be less commonly required for this specific compound unless it is present in a very complex matrix.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniqueSample PreparationSeparation PrincipleDetectionKey Advantages
LC-MS/MS Minimal, may involve derivatizationPartitioning between liquid mobile and solid stationary phasesTandem Mass SpectrometryHigh sensitivity and selectivity, suitable for polar and thermally labile compounds nih.govnih.gov
GC-MS Derivatization required (esterification/silylation)Partitioning between gaseous mobile and liquid stationary phasesMass SpectrometryHigh resolution separation, extensive spectral libraries available colostate.edusigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its conformational properties and intermolecular interactions. fiveable.mepsu.edursc.org These two techniques are complementary; some vibrational modes that are strong in IR are weak in Raman, and vice versa.

Key expected vibrational frequencies for this compound include:

O-H stretch of the carboxylic acid, which appears as a very broad band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. libretexts.orgpressbooks.pubdocbrown.info

C=O stretch of the carboxylic acid, which gives a strong absorption in the IR spectrum around 1700-1725 cm⁻¹. libretexts.orgpressbooks.pubdocbrown.info

C≡N stretch of the nitrile group, which has a characteristic sharp absorption in the IR spectrum around 2220-2230 cm⁻¹. libretexts.orglibretexts.org

Aromatic C-H and C=C stretches in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

By studying changes in the positions and shapes of these bands under different conditions (e.g., in different solvents or at different temperatures), information about conformational changes and the nature of intermolecular hydrogen bonding can be obtained. psu.edursc.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IR ActivityRaman Activity
Carboxylic AcidO-H stretch3300-2500 (broad)StrongWeak
CarbonylC=O stretch1725-1700StrongMedium
NitrileC≡N stretch2230-2220Medium, SharpStrong
Aromatic RingC=C stretch1600-1450Medium-StrongMedium-Strong
AlkylC-H stretch2980-2850Medium-StrongMedium-Strong

Note: This table provides expected ranges for the main functional groups. libretexts.orgpressbooks.pubfiveable.medocbrown.info

Advanced Chemometric and Data Processing Tools for Analytical Interpretation

The large and complex datasets generated by modern analytical techniques, particularly HRMS and multi-dimensional NMR, necessitate the use of advanced chemometric and data processing tools for their effective interpretation. diva-portal.orgresearchgate.netnottingham.ac.uk Chemometrics applies multivariate statistical methods to extract meaningful information from chemical data. diva-portal.org

In the context of research on this compound, chemometrics can be applied in several ways:

Impurity Profiling: Principal Component Analysis (PCA) can be used to analyze chromatographic or spectroscopic data from different batches of the compound to identify variations and classify them based on their impurity profiles. oup.comnih.gov This allows for rapid quality assessment and identification of out-of-spec batches.

Spectral Deconvolution: For overlapping chromatographic peaks or complex NMR spectra, multivariate curve resolution (MCR) techniques can be used to separate the signals of individual components and obtain their pure spectra. rug.nl

Data Alignment and Pre-processing: Tools for baseline correction, noise reduction, and chromatographic peak alignment are essential for preparing the data for multivariate analysis. diva-portal.org

The integration of these chemometric tools allows for a more comprehensive and automated analysis of the analytical data, leading to a deeper understanding of the chemical system and improved quality control. oup.comnih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Cyanophenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing Density Functional Theory (DFT), can predict a variety of molecular properties that are difficult to measure experimentally.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and greater polarizability.

For 3-(4-Cyanophenyl)-3-methylbutanoic acid, a FMO analysis would likely reveal that the HOMO is localized on the electron-rich phenyl ring and the carboxyl group, while the LUMO is concentrated around the electron-withdrawing cyano group. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. A smaller energy gap would indicate that the molecule is more prone to electronic transitions and chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterIllustrative Energy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be determined through specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. rsc.orgaip.org The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule, typically using a color scale where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas).

In the case of this compound, an MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid group, making these sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would likely be observed around the hydrogen atom of the carboxyl group, indicating its acidic nature and susceptibility to nucleophilic attack. The phenyl ring would exhibit a more complex potential distribution due to the interplay of the electron-donating methyl group and the electron-withdrawing cyano group.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape and dynamics. aip.orgnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds in its butanoic acid chain, MD simulations are crucial for understanding its preferred conformations in different environments (e.g., in vacuum or in a solvent).

An MD simulation would track the atomic positions of the molecule over time, allowing for the exploration of its potential energy surface. rsc.org This would reveal the most stable conformers, the energy barriers between them, and how factors like solvent interactions influence the conformational equilibrium. nih.gov For instance, the orientation of the carboxylic acid group relative to the phenyl ring and the folding of the butanoic acid chain would be key aspects to investigate. The results would be critical for understanding how the molecule might interact with biological targets, as its conformation can significantly affect its binding affinity. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Synthesis and Transformation

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. A plausible synthesis route for this compound could involve the cyanation of an appropriate aromatic precursor followed by the construction and hydrolysis of the butanoic acid side chain. libretexts.orgorganic-chemistry.org

Theoretical studies could elucidate the step-by-step mechanism of these reactions. For example, in a nucleophilic aromatic substitution to introduce the cyano group, calculations could model the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. numberanalytics.com For the formation of the butanoic acid chain, different synthetic strategies could be computationally evaluated to determine the most energetically favorable pathway. The calculated transition state energies would reveal the rate-determining step of the synthesis. These theoretical insights can guide the optimization of reaction conditions to improve yield and selectivity. acs.org

Table 2: Illustrative Energetic Profile for a Proposed Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials of the reaction step.
Transition State+25.5The highest energy point along the reaction coordinate, determining the reaction rate.
Intermediate+5.2A metastable species formed during the reaction.
Products-15.0The final products of the reaction step.

Note: This table provides an illustrative example of the kind of data that can be obtained from theoretical studies of reaction mechanisms.

In Silico Molecular Design and Structure-Property Relationship Analysis for Derivatives

In silico molecular design involves the use of computational methods to design new molecules with desired properties. rsc.orgmdpi.com Starting from the core structure of this compound, derivatives can be designed by introducing various functional groups at different positions. The goal of such modifications could be to enhance a particular biological activity, improve pharmacokinetic properties, or alter its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By generating a library of virtual derivatives of this compound and calculating their physicochemical and structural properties (descriptors), a QSAR model can be built. researchgate.netnih.gov This model can then predict the activity of newly designed derivatives, allowing for the prioritization of synthetic efforts towards the most promising candidates. researchgate.net For example, modifications to the phenyl ring or the butanoic acid chain could be explored to understand their impact on properties like receptor binding or membrane permeability. nih.gov

Utility of 3 4 Cyanophenyl 3 Methylbutanoic Acid As a Key Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The primary and most well-documented utility of 3-(4-Cyanophenyl)-3-methylbutanoic acid is as a key precursor in the synthesis of non-steroidal antiandrogens (NSAAs). nih.gov NSAAs are a class of compounds that block the action of androgens, such as testosterone, at the androgen receptor. nih.govwikipedia.org This antagonistic activity makes them crucial therapeutic agents in the treatment of androgen-dependent conditions, most notably prostate cancer. nih.govwikipedia.org

The most prominent example of a complex molecule synthesized from this intermediate is Bicalutamide. wikipedia.orggoogle.comgoogle.com Bicalutamide is a first-generation NSAA that has been widely used in combination therapy for advanced prostate cancer. nih.govwikipedia.org The synthesis of Bicalutamide and its analogues often involves the conversion of this compound into a more elaborate amide structure.

Several synthetic routes to Bicalutamide have been developed, many of which may proceed through intermediates structurally related to this compound, or utilize precursors that establish its core structure. For instance, the synthesis of Bicalutamide and its analogues involves the coupling of an activated form of a propanoic acid derivative with a substituted aniline (B41778). nih.govcardiff.ac.uk A common strategy involves the reaction of an appropriate aniline, such as 4-cyano-3-(trifluoromethyl)aniline, with a derivative of 2-hydroxy-2-methylpropanoic acid. google.comgoogle.com

The general synthetic pathway to Bicalutamide and related compounds highlights the importance of the butanoic acid backbone. The synthesis often starts from a precursor like 4-cyano-3-(trifluoromethyl)aniline, which is then reacted with methacryloyl chloride. google.comnih.gov The resulting amide undergoes epoxidation, followed by ring-opening with a thiophenol and subsequent oxidation to the sulfone, yielding the final Bicalutamide structure. google.comgoogle.com While this specific pathway doesn't start with this compound itself, the resulting structure, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide), contains a core structure directly analogous to it. The development of various synthetic methodologies underscores the efforts to create these complex molecules efficiently. nih.gov

Key Intermediates in a Common Bicalutamide Synthesis Pathway
Intermediate NameCAS NumberRole in Synthesis
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6Starting aniline derivative. manusaktteva.com
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide90357-51-0Key epoxide intermediate. manusaktteva.com
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide90356-78-8Precursor to the final sulfone. manusaktteva.com
Bicalutamide90357-06-5Final active pharmaceutical ingredient. drugbank.com

Building Block for the Construction of Advanced Material Precursors

While the primary application of this compound is in pharmaceutical synthesis, its molecular structure suggests potential, though not widely documented, utility as a building block for advanced materials. The presence of the rigid cyanophenyl group is a feature often found in liquid crystals. asianpubs.orgresearchgate.net Fluorinated cyanophenyl compounds, in particular, are known to exhibit desirable properties for liquid crystal displays, such as low viscosity and high specific resistance. asianpubs.org The combination of a polar cyano group and a phenyl ring in this compound could, in principle, be exploited to design new liquid crystalline materials, although research in this specific area has not been extensively reported. The carboxylic acid function provides a convenient handle for esterification, allowing it to be incorporated into larger molecular architectures, such as those used in columnar liquid crystals. rsc.org

Scaffold for the Development of Targeted Chemical Probes

The development of chemical probes is essential for studying protein function and validating new drug targets. rsc.orgescholarship.org A high-quality chemical probe should be potent, selective, and demonstrate on-target effects in cellular models. escholarship.org The core structure of this compound, being a key component of the androgen receptor antagonist Bicalutamide, makes it an interesting scaffold for developing new chemical probes for nuclear receptors or other related protein targets. nih.govmdpi.com

By modifying the carboxylic acid group, for example, by attaching fluorescent dyes or affinity tags, derivatives of this compound could potentially be created to visualize or isolate their protein targets. The development of such probes would be invaluable for understanding the biology of androgen receptors and for discovering new therapeutic agents. nih.gov However, the public scientific literature does not currently contain specific examples of this compound being used as a scaffold for targeted chemical probes.

Integration into Polymeric and Supramolecular Architectures

The functional groups within this compound offer potential for its integration into larger polymeric and supramolecular structures. The carboxylic acid group is a classic functional group for polymerization reactions, such as polycondensation with diols or diamines, to form polyesters or polyamides, respectively. The rigidity of the cyanophenyl group could impart specific thermal or mechanical properties to such polymers.

Furthermore, the cyanophenyl group itself is known to participate in specific non-covalent interactions, which are the basis of supramolecular chemistry. For instance, studies on the related molecule 4-cyanophenylboronic acid have shown that the cyano group can form hydrogen bonds and other interactions that drive the self-assembly of molecules into well-defined structures like stacked layers and helical chains. wikipedia.orggoogle.com Although this research was not conducted on this compound itself, it demonstrates the potential of the cyanophenyl moiety to direct the formation of complex supramolecular architectures. The combination of the carboxylic acid's hydrogen-bonding capabilities and the cyanophenyl group's interaction potential makes this compound a theoretically interesting candidate for the design of new supramolecular materials.

Supramolecular Chemistry and Non Covalent Interactions of 3 4 Cyanophenyl 3 Methylbutanoic Acid

Investigation of Hydrogen Bonding Networks and Crystal Engineering

While the specific crystal structure of 3-(4-Cyanophenyl)-3-methylbutanoic acid is not publicly available, the principles of crystal engineering allow for predictions of its solid-state arrangement. The primary mediators of its crystal packing are expected to be hydrogen bonds and π-π stacking interactions.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions. In many crystalline carboxylic acids, a common and stable hydrogen-bonding motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. mdpi.comnih.gov This dimerization is a powerful tool in directing the assembly of molecules in the solid state.

Furthermore, the cyanophenyl ring is expected to engage in π-π stacking interactions. These can manifest as either face-to-face or offset stacking arrangements, further stabilizing the crystal structure. The combination of strong hydrogen-bonded networks and weaker π-π and C-H···N interactions would likely result in a complex and well-defined three-dimensional supramolecular architecture.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound

DonorAcceptorType of InteractionExpected Role in Crystal Packing
Carboxylic Acid O-HCarboxylic Acid C=OStrong Hydrogen Bond (O-H···O)Formation of dimers or chains, primary structural motif
Aromatic/Aliphatic C-HCyano NWeak Hydrogen Bond (C-H···N)Cross-linking of primary motifs, stabilization
Aromatic/Aliphatic C-HCarboxylic Acid OWeak Hydrogen Bond (C-H···O)Further stabilization of the 3D network

Molecular Recognition and Host-Guest Complexation Studies

The dual functionality of this compound makes it an interesting candidate for molecular recognition and host-guest chemistry. The carboxylic acid group can act as a recognition site for molecules capable of forming complementary hydrogen bonds, such as amides, pyridines, or other carboxylic acids. The formation of co-crystals, where this compound and a guest molecule assemble in a specific stoichiometric ratio, is a likely outcome of such recognition events.

The principles of host-guest chemistry suggest that this molecule could potentially form inclusion complexes, where a guest molecule is encapsulated within a cavity formed by the self-assembly of multiple host molecules. nih.gov While simple self-assembly might not create a pre-organized cavity, in the presence of suitable guest molecules, the host could crystallize around the guest, leading to a stable host-guest complex. The specificity of this recognition would be dictated by the size, shape, and chemical complementarity of the guest molecule to the binding sites offered by the host.

Self-Assembly Behavior and Nanostructure Formation

The self-assembly of molecules into well-defined nanoscale structures is a cornerstone of nanotechnology. Aromatic carboxylic acids are known to self-assemble at interfaces, such as the liquid-solid interface, to form highly ordered two-dimensional structures. researchgate.net This self-assembly is primarily driven by the same hydrogen bonding and van der Waals interactions that govern their three-dimensional crystal structures.

It is conceivable that this compound could form various nanostructures, such as nanofibers, nanoribbons, or vesicles, under specific conditions of solvent and temperature. For instance, in certain solvents, the molecules might arrange into linear chains through catemeric hydrogen bonds, and these chains could then bundle together through π-π stacking and weaker interactions to form fibrous structures. The balance between the hydrophilic carboxylic acid head and the more hydrophobic cyanophenyl tail could also lead to the formation of amphiphilic assemblies in appropriate solvent systems.

Influence of the Cyano and Carboxylic Acid Moieties on Supramolecular Architecture

The supramolecular architecture of this compound is a direct consequence of the interplay between its two key functional groups. The carboxylic acid group is the primary director of the assembly, forming strong, directional hydrogen bonds that create the foundational motifs of the structure, be it dimers or chains.

The cyano group, on the other hand, plays a more subtle but crucial role. Its presence introduces several key features:

Weak Hydrogen Bonding: As mentioned, the nitrogen atom can act as a weak hydrogen bond acceptor, allowing for a more intricate network of intermolecular connections.

Modulation of Stacking: The electron-withdrawing nature of the cyano group can influence the electron density of the aromatic ring, thereby modulating the nature and strength of π-π stacking interactions.

Table 2: Summary of Functional Group Influence on Supramolecular Architecture

Functional GroupPrimary Interaction TypeRole in Supramolecular Assembly
Carboxylic AcidStrong Hydrogen Bonding (O-H···O)Primary structure-directing group; forms robust synthons (dimers, chains)
Cyano GroupDipole-Dipole, Weak Hydrogen Bonding (C-H···N)Modulates packing, introduces secondary interactions, influences π-stacking
Phenyl Ringπ-π StackingStabilizes the assembly through aromatic interactions
Methyl GroupsSteric Hindrance, van der Waals interactionsInfluences molecular conformation and packing efficiency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Cyanophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the cyanophenyl group. Reaction optimization may include adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., dichloromethane vs. THF), and temperature control to minimize side reactions. Post-synthetic hydrolysis of ester intermediates to the carboxylic acid is critical. Purity can be enhanced via recrystallization in ethanol/water mixtures. For analogous compounds, multi-step synthesis with >95% purity has been achieved using similar strategies .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with the cyanophenyl group showing characteristic aromatic signals and the methylbutanoic acid backbone resonating in the δ 1.2–2.5 ppm range.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity, with UV detection at 220–260 nm for the cyano group.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+ for C₁₂H₁₂NO₂).
  • FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and nitrile (2200–2260 cm⁻¹) functional groups. These methods align with protocols for structurally related butanoic acid derivatives .

Q. What are the best practices for the purification of this compound to achieve >95% purity?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol) removes polar impurities.
  • Acid-Base Extraction : Partition between aqueous NaOH and dichloromethane to isolate the carboxylic acid.
  • Lyophilization : For final drying under vacuum. These methods are validated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when analyzing derivatives of this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected peaks.
  • Alternative Solvents : Deuterated DMSO may resolve solubility issues in polar derivatives. Such approaches have resolved data conflicts in aromatic-substituted butanoic acids .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Analog Synthesis : Vary substituents (e.g., halogenation at the phenyl ring, methyl group replacement) to assess bioactivity trends.
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, carboxylases) using fluorescence-based or radiometric assays.
  • Molecular Docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina).
  • Metabolic Stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes). SAR studies on chlorophenyl and fluorophenyl analogs provide precedent for this approach .

Q. How can computational chemistry tools predict the reactivity or metabolic pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict reaction transition states (e.g., hydrolysis of the nitrile group) using Gaussian or ORCA software.
  • Metabolic Prediction : Use software like ADMET Predictor or SwissADME to identify potential Phase I/II metabolites (e.g., cytochrome P450-mediated oxidation).
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess bioavailability. Thermodynamic data from analogous compounds (e.g., enthalpy of hydrolysis) validate these models .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in cell-based assays for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ values across multiple replicates.
  • Cell Line Validation : Test in alternate lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended targets.
  • Solvent Controls : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity. Discrepancies in fluorophenyl analog studies highlight the need for rigorous controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.